![molecular formula C15H14O3 B1237444 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)
5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol
Vue d'ensemble
Description
5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol is a natural product found in Dracaena, Rheum rhabarbarum, and other organisms with data available.
Applications De Recherche Scientifique
Aggregation and ESIPT Inspired Fluorescence Color Switching
- A study by Ding et al. (2017) found that a conjugated dye derivative of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol exhibited remarkable aggregation induced emission enhancement and fluorescence color switching. This indicates its potential application in the development of new organic chromophores for fluorescence applications.
Structural Analysis of Derivatives
- Valla, Giraud, and Ginderow (1994) reported on the structures of two 5,6-dihydro-2-oxo-2H-pyran derivatives linked to this compound, indicating its utility in the synthesis of complex organic compounds (Valla et al., 1994).
Resveratrol Derivative Studies
- Tang et al. (2011) synthesized a derivative of this compound, demonstrating its relevance in the synthesis of resveratrol derivatives and potential applications in pharmaceuticals (Tang et al., 2011).
Biologically Active Natural Product Synthesis
- Akbaba et al. (2010) synthesized a natural product starting from a derivative of this compound, highlighting its role in the synthesis of biologically active compounds (Akbaba et al., 2010).
Potential in Coordination Chemistry
- Fujita et al. (2004) developed stereoselective syntheses of derivatives of tetrakis(2-hydroxyphenyl)ethene, related to this compound, for use in coordination chemistry, analogous to corresponding calix[4]arene systems (Fujita et al., 2004).
UV-Vis Absorption Spectra Analysis
- Fuks-Janczarek et al. (2009) conducted studies on UV-vis spectroscopic features of compounds related to this compound, demonstrating its importance in understanding the spectroscopic behavior of organic compounds (Fuks-Janczarek et al., 2009).
Isomerization Studies
- Waskiewicz et al. (2008) explored the electrochemical isomerization of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, related to this compound, revealing its potential in electrochemical processes (Waskiewicz et al., 2008).
Oxyresveratrol Isolation from Mulberry
- Deng et al. (2012) isolated oxyresveratrol, a derivative of resveratrol and related to this compound, from mulberry, showcasing its natural occurrence and extraction potential (Deng et al., 2012).
Synthesis and Structural Analysis
- Zhu et al. (2009) synthesized and analyzed the structure of a compound containing this compound, contributing to our understanding of its chemical properties (Zhu et al., 2009).
Stilbene Oligomers Isolation
- Ito et al. (2004) isolated stilbene tetramers related to this compound, contributing to the field of natural product chemistry (Ito et al., 2004).
Propriétés
IUPAC Name |
5-[2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRWFJGOIWMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246727 | |
| Record name | 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65728-21-4 | |
| Record name | 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65728-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



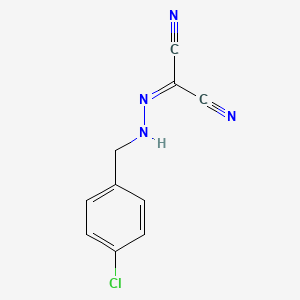
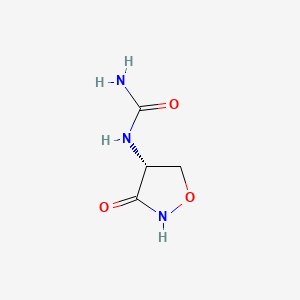
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
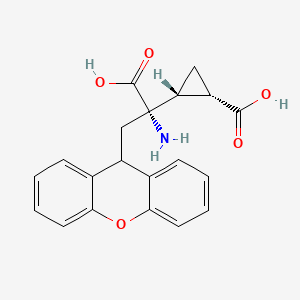
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)


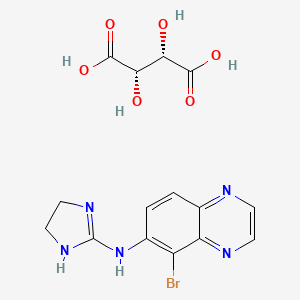
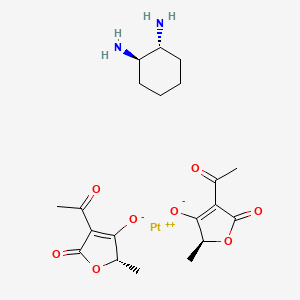
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)